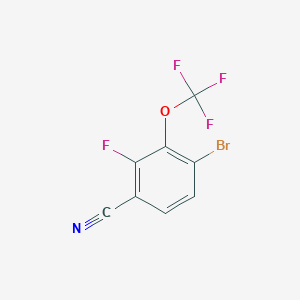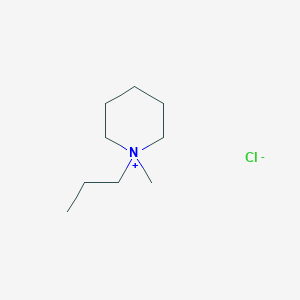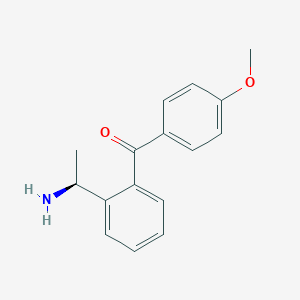
(S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a methanone group attached to a phenyl ring substituted with an aminoethyl group and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-amino-2-phenylethane and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while optimizing reaction conditions for higher yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.
Automated Purification: Implementing automated purification systems to streamline the isolation and purification process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol or amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis to produce enantiomerically pure products.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and studying protein interactions.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for developing new pharmaceuticals targeting specific receptors or enzymes.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound can be incorporated into polymers and materials to enhance their properties.
Agriculture: It may be used in the development of agrochemicals for pest control.
作用机制
The mechanism of action of (S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
®-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
(S)-(2-(1-aminoethyl)phenyl)(4-hydroxyphenyl)methanone hydrochloride: A similar compound with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
(S)-(2-(1-aminoethyl)phenyl)(4-chlorophenyl)methanone hydrochloride: A compound with a chloro group, which may have different chemical and biological properties.
Uniqueness: (S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its chiral nature also adds to its uniqueness, making it valuable for asymmetric synthesis and chiral recognition studies.
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
[2-[(1S)-1-aminoethyl]phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H17NO2/c1-11(17)14-5-3-4-6-15(14)16(18)12-7-9-13(19-2)10-8-12/h3-11H,17H2,1-2H3/t11-/m0/s1 |
InChI 键 |
FJSYHORFXFZKHL-NSHDSACASA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC)N |
规范 SMILES |
CC(C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


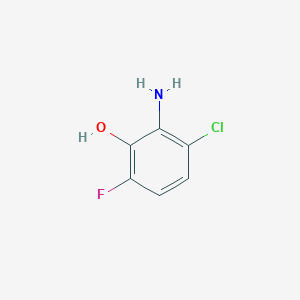

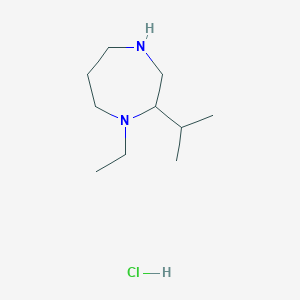
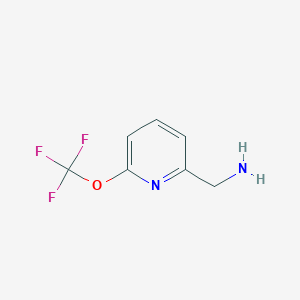
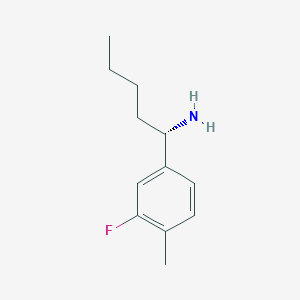
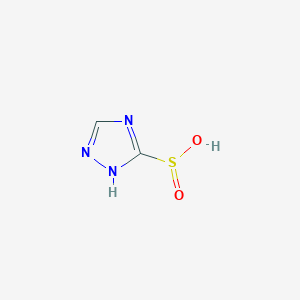
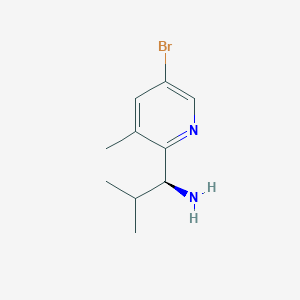
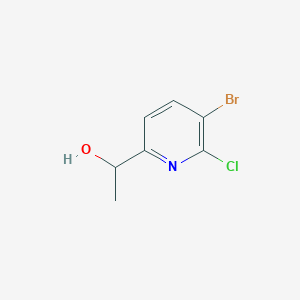

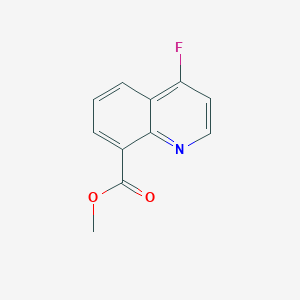
![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
